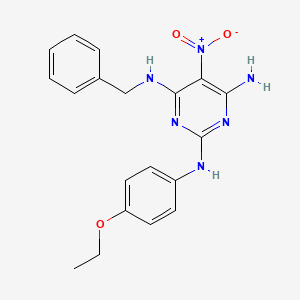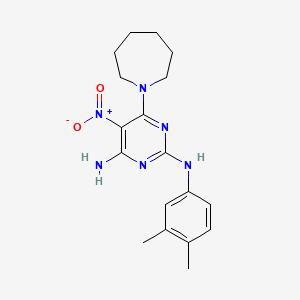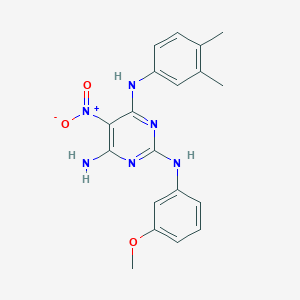![molecular formula C23H28ClN3O4S B12479079 [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12479079.png)
[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features both piperidine and piperazine moieties. These structures are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the core phenyl rings and subsequent functionalization. The process often includes:
Formation of the Piperidine and Piperazine Rings: These rings are synthesized separately through cyclization reactions involving appropriate precursors.
Sulfonylation and Chlorination: The phenyl ring is chlorinated and sulfonylated to introduce the 4-chloro and piperidin-1-ylsulfonyl groups.
Coupling Reactions: The piperidine and piperazine rings are then coupled to the functionalized phenyl rings using reagents like coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products of these reactions include various substituted derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medically, the compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets make it a candidate for drug development, particularly in areas like oncology and neurology.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
[4-(4-Methoxyphenyl)piperazin-1-yl]methanone: Used in various pharmacological studies.
Uniqueness
What sets [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone apart is its dual piperidine and piperazine moieties, which provide a unique combination of chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.
特性
分子式 |
C23H28ClN3O4S |
|---|---|
分子量 |
478.0 g/mol |
IUPAC名 |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28ClN3O4S/c1-31-20-8-6-19(7-9-20)25-13-15-26(16-14-25)23(28)18-5-10-21(24)22(17-18)32(29,30)27-11-3-2-4-12-27/h5-10,17H,2-4,11-16H2,1H3 |
InChIキー |
HFQUUWQKDNMTGJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine](/img/structure/B12479000.png)

![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12479022.png)

![9-(2-chloroethyl)-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12479026.png)
![Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate](/img/structure/B12479031.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B12479036.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate](/img/structure/B12479045.png)

![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12479052.png)
![N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B12479059.png)

![N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)
![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B12479075.png)
